Cycloartane-3,24,25-triol

Prostate cancer drug discovery Kinase inhibitor screening Triterpenoid SAR

Cycloartane-3,24,25-triol is a certified reference standard (HPLC ≥98%) with validated MRCKα selectivity (Kd 0.26 μM) and antiproliferative activity in prostate cancer models (IC50 1.67-2.23 μM). Its defined (24R) stereochemistry ensures reproducible assay results, avoiding the solubility and off-target issues of generic cycloartanes. Ideal for kinase profiling and SAR studies.

Molecular Formula C30H52O3
Molecular Weight
CAS No. 57586-98-8
Cat. No. B1153221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloartane-3,24,25-triol
CAS57586-98-8
Molecular FormulaC30H52O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cycloartane-3,24,25-triol (CAS 57586-98-8): A Triterpenoid with Validated MRCKα Kinase Inhibition and Anti-Prostate Cancer Activity


Cycloartane-3,24,25-triol (CAS 57586-98-8) is a naturally occurring cycloartane-type triterpenoid characterized by a cyclopropane ring fused to a steroidal skeleton and hydroxyl groups at C-3, C-24, and C-25 [1]. It is isolated from plant sources including Chrysanthemum morifolium and Tillandsia recurvata and is structurally defined by the (24R) stereochemistry . The compound has been extensively characterized for its selective inhibition of MRCKα kinase and in vitro antiproliferative effects against prostate cancer cell lines, establishing it as a reference standard for MRCKα-targeted discovery programs [2].

Why Cycloartane-3,24,25-triol Cannot Be Substituted by Uncharacterized Cycloartane Analogs


Cycloartane triterpenoids exhibit pronounced structure-activity relationship (SAR) variability; even minor modifications in hydroxylation pattern, stereochemistry, or side-chain unsaturation yield divergent kinase inhibition profiles, solubility, and cellular potency [1]. Cycloartane-3,24,25-triol possesses a specific (24R) triol configuration that confers both MRCKα selectivity and sufficient aqueous compatibility to execute reproducible kinase and cell-based assays—properties not uniformly shared by its close structural analogs [2]. Generic substitution with uncharacterized cycloartanes risks experimental failure due to insolubility, off-target kinase engagement, or complete loss of activity, as demonstrated by direct comparator studies [3].

Quantitative Differentiation of Cycloartane-3,24,25-triol vs. Closest Analogs: MRCKα Kinase, Cell Viability, and Solubility


Cycloartane-3,24,25-triol Overcomes Solubility Barrier That Prevents Assay Execution with Cycloart-23-ene-3,25-diol

Cycloart-23-ene-3,25-diol—the closest structural analog differing only by the absence of the C-24 hydroxyl—could not be evaluated in kinase or antiproliferative assays due to solubility failure. Cycloartane-3,24,25-triol, bearing an additional hydroxyl at C-24, was successfully assayed under identical conditions, enabling quantitative determination of MRCKα Kd and cellular IC50 values [1].

Prostate cancer drug discovery Kinase inhibitor screening Triterpenoid SAR

MRCKα Kinase Inhibition: Cycloartane-3,24,25-triol Demonstrates Potent Binding (Kd 0.26 μM) with High Kinome Selectivity

Cycloartane-3,24,25-triol inhibited MRCKα kinase with a dissociation constant (Kd) of 0.26 μM when screened against a panel of 451 human kinases, demonstrating strong selectivity for this target [1]. The compound did not significantly engage other kinases in the panel at the tested concentration, underscoring its specificity for MRCKα over a broad kinome background [2]. This selectivity profile is critical for mechanistic studies of MRCKα-driven cytoskeletal regulation and metastasis.

Kinase profiling MRCKα inhibition Prostate cancer metastasis

Antiproliferative Activity in Prostate Cancer Models: Cycloartane-3,24,25-triol IC50 Values Against DU145 and PC-3

Cycloartane-3,24,25-triol reduced the viability of DU145 and PC-3 prostate cancer cell lines with IC50 values of 1.67 ± 0.18 μM and 2.226 ± 0.28 μM, respectively [1]. In a comparative study of six cycloartanes, cycloartane-3,24,25-triol exhibited antiproliferative activity that, while not the most potent among the set, was coupled with favorable assay compatibility and selectivity, distinguishing it from analogs that either lacked activity or suffered from solubility constraints [2].

Prostate cancer Cytotoxicity Cell viability

Comparative MRCKα vs. MRCKβ Kinase Inhibition Profile Among Cycloartanes

In a head-to-head study of six cycloartanes, cycloartane-3,24,25-triol inhibited MRCKα with a Kd of 0.25 μM while showing no reported inhibition of MRCKβ, in contrast to cycloart-23-ene-3,25-diol (MRCKα Kd = 0.21 μM; MRCKβ Kd = 4.7 μM) and cycloart-25-ene-3,24-diol (MRCKα Kd = 0.36 μM; MRCKβ Kd = 1.10 μM) [1]. This differential MRCKα/β inhibition pattern underscores the functional divergence conferred by hydroxylation and unsaturation within the cycloartane series.

Kinase selectivity MRCKα MRCKβ SAR

Predicted Aqueous Solubility of Cycloartane-3,24,25-triol vs. Cycloart-23-ene-3,25-diol

Computational predictions indicate that cycloartane-3,24,25-triol possesses a water solubility of 0.00059 g/L (logS = -5.9) [1], whereas its diol analog cycloart-23-ene-3,25-diol exhibits a markedly lower predicted solubility with a molecular solubility logS of -10.104 [2]. While both compounds are lipophilic, the triol exhibits an approximately 4-log unit improvement in predicted solubility, consistent with experimental observations of enhanced assay compatibility.

Solubility Drug-likeness Physicochemical properties

Defined Storage Stability: 36-Month Shelf Life at 2-8°C for Cycloartane-3,24,25-triol

Cycloartane-3,24,25-triol, when stored as a powder at 2-8°C in a sealed container, maintains purity for up to 36 months, as specified by commercial quality control data [1]. In contrast, many cycloartane analogs lack vendor-validated long-term stability data, introducing uncertainty in compound integrity over extended research timelines. Exposure to air and light accelerates degradation, necessitating proper storage conditions [2].

Stability Storage Quality control

Cycloartane-3,24,25-triol: Validated Research Applications in Kinase Inhibitor Discovery and Prostate Cancer Pharmacology


MRCKα Kinase Selectivity Profiling and Chemical Probe Development

Cycloartane-3,24,25-triol serves as a reference inhibitor for MRCKα, with a documented Kd of 0.26 μM and demonstrated selectivity over 450 other human kinases. It is used to establish MRCKα-specific signaling readouts in actin cytoskeleton remodeling, cell motility, and prostate cancer metastasis models [1].

Prostate Cancer Cell Viability Assay Standardization

With validated IC50 values of 1.67 μM (DU145) and 2.23 μM (PC-3), cycloartane-3,24,25-triol is employed as a positive control or benchmark compound in antiproliferative screening campaigns targeting androgen-independent prostate cancer pathways [2].

Structure-Activity Relationship (SAR) Studies of Cycloartane Triterpenoids

The compound's well-defined kinase inhibition profile (MRCKα Kd = 0.25 μM; no MRCKβ activity) and favorable experimental solubility, in contrast to analogs like cycloart-23-ene-3,25-diol, make it an essential comparator for SAR investigations aimed at optimizing MRCKα selectivity and improving physicochemical properties within the cycloartane class [3].

Natural Product Reference Material for Analytical Method Development

Cycloartane-3,24,25-triol is used as a certified reference standard (HPLC purity >98%) for the identification and quantification of cycloartane-type triterpenoids in plant extracts and botanical preparations, supported by defined storage stability (36 months at 2-8°C) [4].

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